

Technical Guide: Structure Elucidation of 4-Chloro-2-(methylthio)benzo[d]oxazole

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Compound of Interest

Compound Name: 4-Chloro-2-(methylthio)benzo[d]oxazole

Cat. No.: B12859866

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Executive Summary & Structural Context

The benzoxazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for indole or purine bases.[1] The specific derivative **4-Chloro-2-(methylthio)benzo[d]oxazole** presents a unique analytical challenge: confirming the regiochemistry of the chlorine atom (C4 vs. C5/C6/C7) and the connectivity of the methyl group (S-methylation vs. N-methylation).

This guide provides a self-validating analytical workflow. It prioritizes Nuclear Magnetic Resonance (NMR) as the primary elucidation tool, supported by Mass Spectrometry (MS) and Infrared Spectroscopy (IR).

Target Molecule Specifications

Feature	Detail
IUPAC Name	4-Chloro-2-(methylthio)benzo[d]oxazole
Molecular Formula	C ₈ H ₆ ClNOS
Exact Mass	198.9859 Da
Key Structural Risks	(1) Regioisomerism (Cl at 5, 6, or 7);[1][2][3][4][5][6] (2) Tautomeric alkylation (N-methyl-2-thioxo impurity).

Synthetic Context & Impurity Profiling

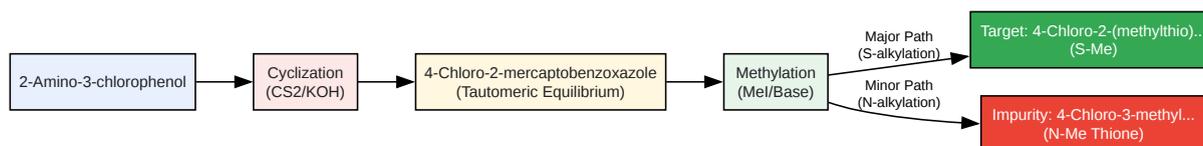
Understanding the synthesis is prerequisite to anticipating spectral anomalies. This compound is typically synthesized via the alkylation of 4-chloro-2-mercaptobenzoxazole.

Reaction Pathway & Risk Analysis

The starting material, 2-aminophenol derivative, dictates the chlorine position. However, the methylation step introduces a bifurcation:

- S-Alkylation (Thermodynamic Product): Yields the target 2-(methylthio) ether.
- N-Alkylation (Kinetic/Tautomeric Product): Yields the 3-methyl-2-thioxo derivative (N-Me).

Analytical Directive: The elucidation protocol must explicitly rule out the N-methyl thione isomer.



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Figure 1: Synthetic pathway highlighting the origin of potential regio- and tautomeric isomers.

Primary Screening: Mass Spectrometry & IR

Before expensive NMR time, confirm the molecular skeleton.

Mass Spectrometry (LC-MS/GC-MS)

- Molecular Ion (M⁺): Look for m/z 199 (base peak usually).
- Isotopic Pattern: A distinct Chlorine pattern is mandatory.
 - M (199) : M+2 (201) ratio must be 3:1.

- Fragmentation:
 - Loss of -SMe radical (M - 47)

m/z 152.
 - Loss of -Me (M - 15)

m/z 184.

Infrared Spectroscopy (FT-IR)

Differentiation of S-Me vs. N-Me isomers.

Vibration Mode	Target (S-Me)	Impurity (N-Me Thione)
C=N Stretch	Strong band ~1610–1630 cm^{-1}	Weak/Shifted (Conjugation change)
C=S Stretch	Absent	Strong band ~1050–1200 cm^{-1}
C-S Stretch	Visible ~700–750 cm^{-1}	N/A

Deep Elucidation: NMR Spectroscopy

This is the definitive stage. The 4-chloro substitution pattern breaks the symmetry of the benzene ring, creating a specific 3-spin system.

^1H NMR Analysis (Proton)

Solvent: CDCl_3 (preferred for resolution) or DMSO-d_6 .^[7]

- The Methyl Group:
 - Signal: Singlet, 3H.
 - Shift:

2.70 – 2.78 ppm.

- Diagnostic: If the signal is >3.5 ppm, suspect N-Me (deshielded by adjacent cation-like nitrogen).
- The Aromatic Region (3 Protons):
 - We expect an ABC or AMX system depending on the field strength.
 - H-5 (Triplet-like/dd): Adjacent to H-6. Ortho-coupled.

~7.2–7.3 ppm.
 - H-6 (Triplet/dd): Adjacent to H-5 and H-7.

~7.3–7.4 ppm.[8]
 - H-7 (Doublet/dd): Adjacent to H-6 only. Proximity to Oxygen (O-1).

~7.4–7.6 ppm.[8]
 - MISSING SIGNAL: The most deshielded proton in unsubstituted benzoxazole is typically H-4 (due to proximity to N-3). In the 4-Chloro derivative, this low-field signal must be absent.

¹³C NMR Analysis (Carbon)[9]

- S-Me Carbon:

14.0 – 15.5 ppm. (N-Me would be ~30–35 ppm).
- C-2 (O-C=N): Deshielded, typically

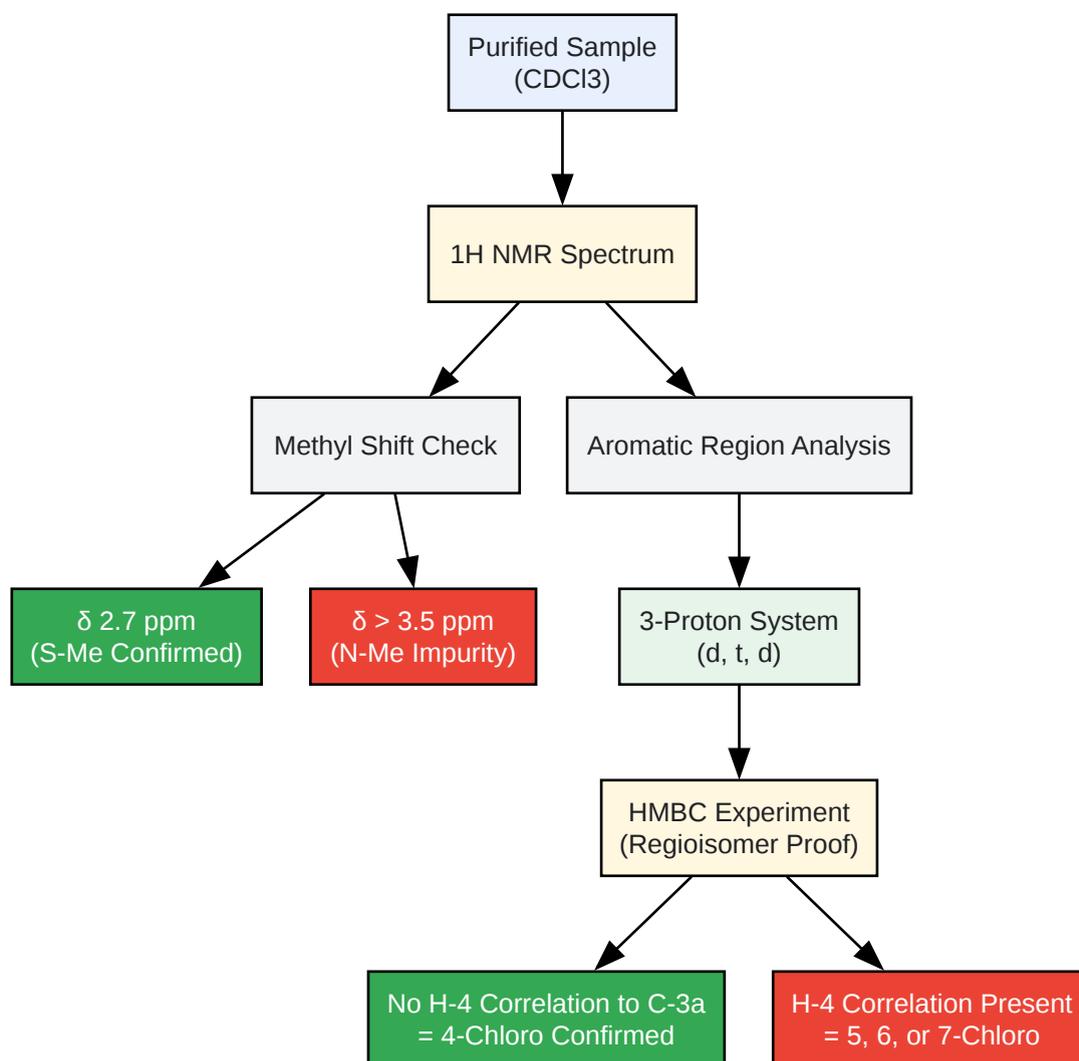
160 – 168 ppm.
- C-4 (C-Cl): Distinct quaternary carbon,

120 – 128 ppm.

2D NMR: The "Self-Validating" Protocol

To definitively prove the Cl is at position 4 and not 7, run HMBC (Heteronuclear Multiple Bond Correlation).

- Experiment: ^1H - ^{13}C HMBC.
- Logic:
 - Identify the H-6 proton (the middle proton with two large ortho couplings).
 - Look for long-range coupling from H-6 to the quaternary bridgehead carbons (C-3a and C-7a).
 - H-5 (neighbor to Cl) will couple to C-3a (bridgehead near N).
 - H-7 (neighbor to O) will couple to C-7a (bridgehead near O).
 - Validation: If Cl is at position 4, you will see NO correlation from a proton to C-3a at the "top" position because H-4 is replaced by Cl.



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Figure 2: Analytical decision tree for structural confirmation.

Experimental Protocols

Sample Preparation for NMR[1][10]

- Mass: Weigh 5–10 mg of the solid compound.
- Solvent: Add 600 μL of CDCl_3 (99.8% D) containing 0.03% TMS.
- Homogenization: Sonicate for 30 seconds. Ensure no suspended solids (filter through cotton if necessary).

- Tube: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 507-PP).

Data Acquisition Parameters (600 MHz equivalent)

- ^1H NMR:
 - Spectral Width: -2 to 14 ppm.
 - Scans: 16 (minimum).
 - Relaxation Delay (D1): 1.0 s (ensure integration accuracy for Me vs Ar ratio).
- ^{13}C NMR:
 - Scans: 512 (minimum) to visualize quaternary C-Cl and C-S carbons.
- HMBC:
 - Optimize for long-range coupling constant
Hz.

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Disclaimer: This guide is intended for research purposes. Always verify spectral data against a known standard if available. Safety protocols regarding the handling of chlorinated heterocycles and deuterated solvents must be followed.

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